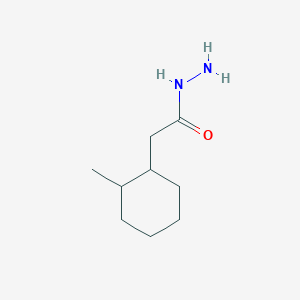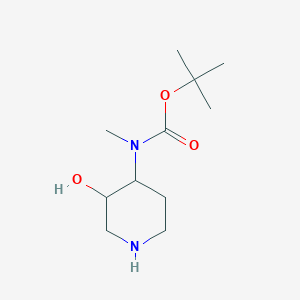
cis-4-(Boc-methylamino)-3-hydroxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-(Boc-methylamino)-3-hydroxypiperidine: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxyl group at the third position, and a methylamino group at the fourth position in the cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Boc-methylamino)-3-hydroxypiperidine typically involves the following steps:
Protection of the Amino Group: The starting material, piperidine, undergoes protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of Boc-protected piperidine.
Hydroxylation: The Boc-protected piperidine is then subjected to hydroxylation at the third position using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Methylation: The hydroxylated intermediate is further reacted with methylamine to introduce the methylamino group at the fourth position. This step is typically carried out under basic conditions using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-4-(Boc-methylamino)-3-hydroxypiperidine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of various derivatives. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Alkylated, acylated, or sulfonylated derivatives
Aplicaciones Científicas De Investigación
cis-4-(Boc-methylamino)-3-hydroxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a valuable tool in the development of new drugs and therapeutic agents.
Medicine: Research on this compound includes its potential use in the treatment of various diseases, such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials. Its versatility and reactivity make it an important building block in industrial processes.
Mecanismo De Acción
The mechanism of action of cis-4-(Boc-methylamino)-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of cellular processes. The exact mechanism of action depends on the specific application and target of the compound.
Comparación Con Compuestos Similares
cis-4-(Boc-amino)-3-hydroxypiperidine: Similar structure but lacks the methyl group on the amino group.
trans-4-(Boc-methylamino)-3-hydroxypiperidine: Similar structure but with the trans configuration.
cis-4-(Boc-methylamino)-3-methoxypiperidine: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: cis-4-(Boc-methylamino)-3-hydroxypiperidine is unique due to the presence of both the Boc-protected methylamino group and the hydroxyl group in the cis configuration. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl N-(3-hydroxypiperidin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)8-5-6-12-7-9(8)14/h8-9,12,14H,5-7H2,1-4H3 |
Clave InChI |
DGPOPIMILSMVPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1CCNCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


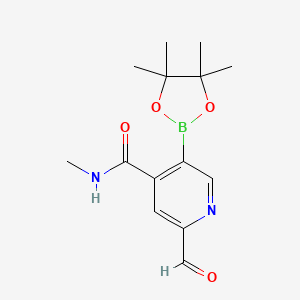
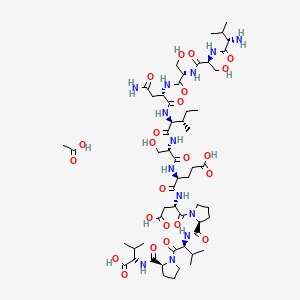
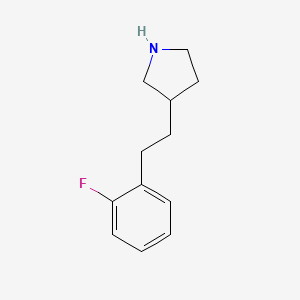
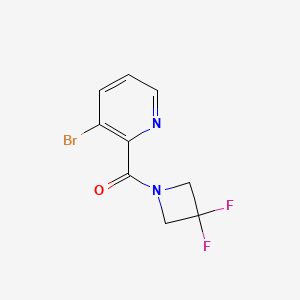
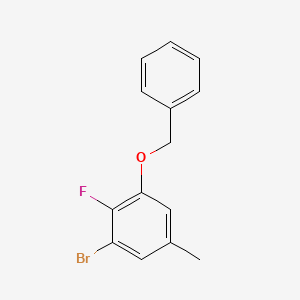
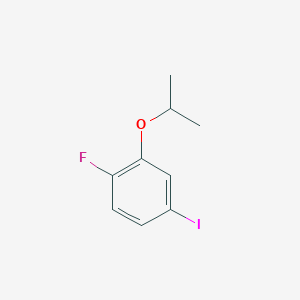


![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)



